molecular formula C16H28N2O5 B216084 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Número de catálogo B216084
Peso molecular: 328.4 g/mol
Clave InChI: WQUOQNOTWALCDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mecanismo De Acción

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one leads to a depletion of dopamine in the striatum, a region of the brain that is critical for motor control. This depletion of dopamine results in Parkinson's disease-like symptoms in laboratory animals, including tremors, rigidity, and bradykinesia. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to induce apoptosis in dopaminergic neurons and to cause oxidative stress and inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has several advantages for studying Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals that closely resemble the symptoms of the human disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also selective for dopaminergic neurons in the substantia nigra, allowing researchers to study the specific mechanisms of dopaminergic neuron degeneration in Parkinson's disease. However, the use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models also has limitations. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one-induced Parkinson's disease in animals does not fully replicate the complexity of the human disease, and the translation of findings from animal models to humans can be challenging.

Direcciones Futuras

Future research on 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one should focus on developing more selective and potent inhibitors of complex I that can be used to selectively target dopaminergic neurons in the substantia nigra. Additionally, research should focus on developing new animal models of Parkinson's disease that more closely resemble the complexity of the human disease. Finally, future research should focus on identifying new therapies for Parkinson's disease that can slow or halt the progression of the disease.

Métodos De Síntesis

The synthesis of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) with formaldehyde and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrochloride, which can be further purified by recrystallization.

Aplicaciones Científicas De Investigación

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been widely used in scientific research as a tool to study Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopaminergic neurons in the substantia nigra, a region of the brain that is critical for motor control. The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease.

Propiedades

Nombre del producto

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Fórmula molecular

C16H28N2O5

Peso molecular

328.4 g/mol

Nombre IUPAC

5-methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H28N2O5/c1-3-4-16-8-17-6-15(2,14(16)23)7-18(9-16)13(17)12(22)11(21)10(20)5-19/h10-13,19-22H,3-9H2,1-2H3

Clave InChI

WQUOQNOTWALCDH-UHFFFAOYSA-N

SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

SMILES canónico

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.